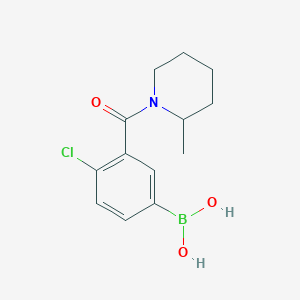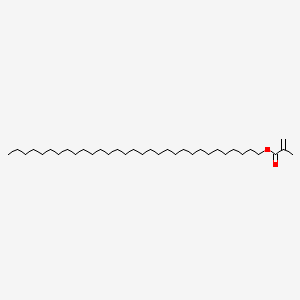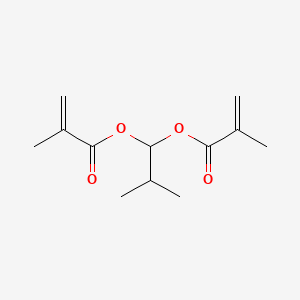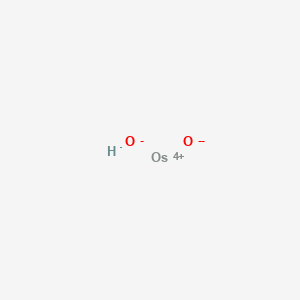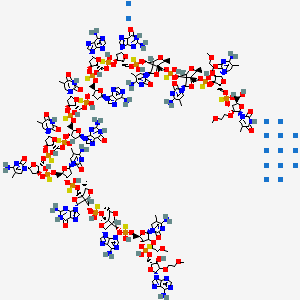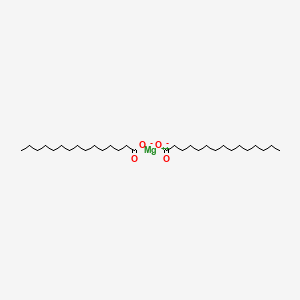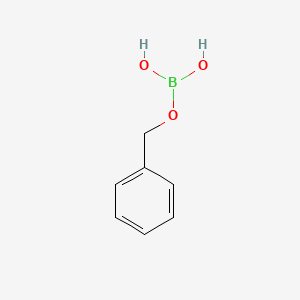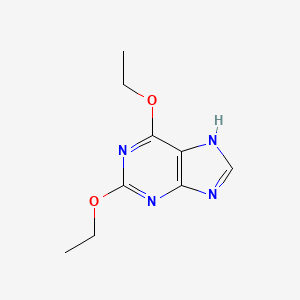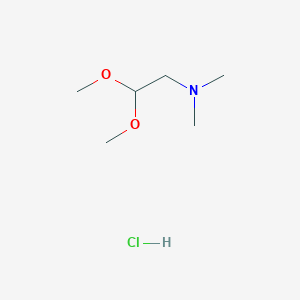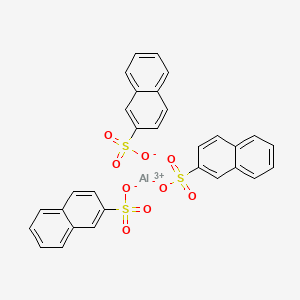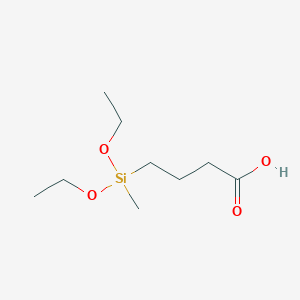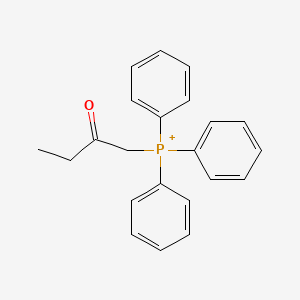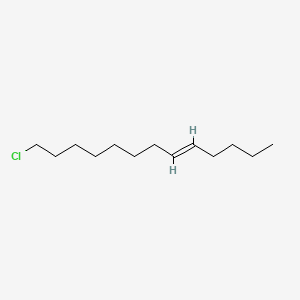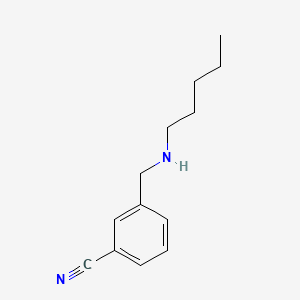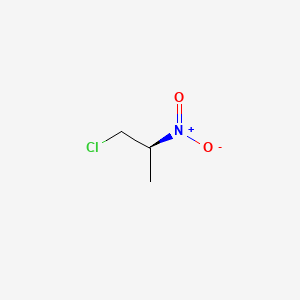
Propane, chloronitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, chloronitro-: is an organic compound with the molecular formula C₃H₆ClNO₂ . It is a derivative of propane where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Chloropropane: One common method involves the nitration of chloropropane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.
Chlorination of Nitropropane: Another method involves the chlorination of nitropropane using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of propane, chloronitro- often involves continuous flow reactors where the nitration or chlorination reactions can be carefully controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Propane, chloronitro- can undergo oxidation reactions, often leading to the formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The chlorine atom in propane, chloronitro- can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propane, chloronitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propane, chloronitro- involves its reactivity due to the presence of both the chlorine and nitro groups. The nitro group is electron-withdrawing, making the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. These properties make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Chloronitromethane: Similar in structure but with a shorter carbon chain.
Chloronitroethane: Has one less carbon atom than propane, chloronitro-.
Nitropropane: Lacks the chlorine atom but has a similar nitro group.
Uniqueness: Propane, chloronitro- is unique due to the combination of both chlorine and nitro groups on a propane backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
37809-02-2 |
|---|---|
Fórmula molecular |
C3H6ClNO2 |
Peso molecular |
123.54 g/mol |
Nombre IUPAC |
(2S)-1-chloro-2-nitropropane |
InChI |
InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3/t3-/m0/s1 |
Clave InChI |
FPJNQQRSBJPGHM-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CCl)[N+](=O)[O-] |
SMILES canónico |
CC(CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


